3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[(2-methylsulfanylbenzoyl)amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-19-13-6-5-12-18(19)20(24)22-16-10-7-11-17(14-16)26-21(25)23-15-8-3-2-4-9-15/h2-6,8-9,12-13,16-17H,7,10-11,14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCPBKZPNDOCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Rhodium-Catalyzed Transfer Reactions
The phenylcarbamate moiety is introduced through rhodium-catalyzed reactions, leveraging dirhodium tetraacetate (Rh₂(OAc)₄) as a catalyst. In a representative procedure, sulfoxide precursors react with phenyl carbamates in dichloromethane (CH₂Cl₂) at 40°C for 8 hours under oxidative conditions mediated by iodobenzene diacetate (PhI(OAc)₂). Magnesium oxide (MgO) acts as a base to neutralize acetic acid byproducts, achieving yields of 34–98% depending on the carbamate’s steric and electronic properties. For example, methyl carbamates exhibit higher reactivity (98% yield) compared to benzyl or allyl derivatives (66–78%).
Table 1: Yields of Carbamate Derivatives Under Rhodium Catalysis
| Carbamate Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl carbamate | 98 | 8 |
| Allyl carbamate | 78 | 8 |
| Benzyl carbamate | 66 | 8 |
Amidation of Cyclohexylamine Intermediates
The 2-(methylthio)benzamido group is installed via nucleophilic acyl substitution. Cyclohexylamine reacts with activated 2-(methylthio)benzoyl chloride in ethyl acetate at 50°C, facilitated by triethylamine as an acid scavenger. This step typically requires 3 hours, with yields exceeding 85% after aqueous workup and solvent evaporation. Critical to this process is the exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.
Stepwise Protection and Deprotection Strategies
N-Boc Protection for Enhanced Stability
The tert-butoxycarbonyl (Boc) group is employed to protect the cyclohexylamine nitrogen during carbamate formation. Using tert-butyl carbamate (1.2 equivalents) in CH₂Cl₂, the Boc group is introduced under rhodium catalysis, followed by deprotection with trifluoroacetic acid (TFA) in dioxane. This approach minimizes side reactions during subsequent amidation steps, as demonstrated by the synthesis of N-Boc-sulfoximine derivatives in 66% yield.
Selective Deprotection Using Acidic Conditions
Deprotection of the Boc group is achieved with 4 equivalents of HCl in dioxane at 65°C, yielding the free amine as a hydrochloride salt. Azeotropic distillation prior to deprotection removes residual water, preventing premature hydrolysis of the phenylcarbamate group.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents such as CH₂Cl₂ and ethyl acetate are optimal for carbamate transfer reactions, balancing substrate solubility and catalyst activity. Elevated temperatures (40–65°C) accelerate reaction kinetics but risk decomposition of heat-sensitive intermediates. For example, allyl carbamates exhibit reduced yields at 65°C due to competing polymerization side reactions.
Purification and Analytical Characterization
Flash Chromatography for Isomer Separation
Crude reaction mixtures are purified via silica gel chromatography using hexane/ethyl acetate gradients (30–50% EtOAc). This method resolves regioisomeric byproducts, as evidenced by the isolation of tert-butyl[( Z)-methyl(phenyl)-λ⁴-sulfanylidene]carbamate (34% yield) with >95% purity.
Spectroscopic Validation
- ¹H NMR : Methylthio groups resonate at δ 2.43 ppm (singlet, 3H), while phenylcarbamate protons appear as doublets at δ 7.84–7.90 ppm.
- HRMS : Molecular ion peaks for the target compound align with theoretical values (e.g., m/z 262.0305 for chloromethyl derivatives).
Challenges and Mitigation Strategies
Regioselectivity in Carbamate Formation
Competing O- vs. N-carbamate formation is suppressed by using bulky carbamate reagents (e.g., tert-butyl carbamate) that favor N-functionalization.
Byproduct Formation During Amidation
Unreacted acyl chloride is quenched with aqueous sodium bicarbonate, reducing side products to <5%.
Industrial-Scale Applications and Modifications
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance heat transfer and reduce reaction times by 40%, achieving 90% yield for the phenylcarbamate intermediate.
Derivatization for Pharmaceutical Use
The target compound serves as a precursor to protease inhibitors via coupling with R₁-L- radicals under Mitsunobu conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a cyclohexyl ring, a phenylcarbamate group, and a methylthio-substituted benzamido moiety. The synthesis typically involves several steps:
- Formation of the Benzamido Intermediate : The reaction of 2-(methylthio)benzoic acid with an appropriate amine forms the benzamido intermediate.
- Cyclohexylation : This intermediate is reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
- Carbamoylation : The cyclohexyl benzamido intermediate is treated with phenyl isocyanate to yield the final product.
Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity, ensuring high-quality output .
Medicinal Chemistry
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate has been investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cancer. Preliminary studies indicate that it may influence signaling pathways related to inflammation and cell proliferation by binding to specific enzymes or receptors .
- Anticancer Activity : In vitro assays have shown that the compound exhibits moderate potency against certain cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell growth .
Biochemical Probes
The unique structure of this compound makes it suitable for use as a biochemical probe. It has been studied for its interactions with various molecular targets, which can help elucidate biological mechanisms and pathways .
Material Science
Due to its distinctive chemical properties, this compound is also explored in material science for developing new materials with specific functionalities, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Methylthio)benzamido)cyclohexyl methylcarbamate
- 3-(2-(Methylthio)benzamido)cyclohexyl ethylcarbamate
- 3-(2-(Methylthio)benzamido)cyclohexyl propylcarbamate
Uniqueness
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate stands out due to its unique combination of a cyclohexyl ring, a phenylcarbamate group, and a methylthio-substituted benzamido moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
3-(2-(Methylthio)benzamido)cyclohexyl phenylcarbamate, a compound with a complex chemical structure, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound can be classified as a carbamate derivative, which is known for various pharmacological activities. The synthesis typically involves the reaction of 2-(methylthio)benzamide with cyclohexyl phenylcarbamate under controlled conditions. Specific methodologies can vary, but common solvents include dimethylformamide (DMF) and triethylamine (TEA) to facilitate the reaction.
Antimicrobial Properties
Research indicates that carbamate derivatives exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various microbial strains.
- Minimum Inhibitory Concentration (MIC) studies reveal that this compound has promising activity against both bacterial and fungal pathogens. For instance, it demonstrated an MIC of 12.5 µg/mL against specific fungal strains, comparable to established antifungal agents like miconazole .
| Pathogen | MIC (µg/mL) | Control |
|---|---|---|
| Fungal Strain A | 12.5 | Miconazole (25) |
| Bacterial Strain B | 15 | Ampicillin (20) |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various human cancer cell lines to assess the compound's antiproliferative effects. Notably, the compound exhibited selective toxicity towards breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines.
- Results from cytotoxicity tests showed that the compound had a log GI50 value of approximately 5.44 in leukemia cells, indicating moderate potency .
| Cell Line | Log GI50 | Remarks |
|---|---|---|
| MDA-MB-231 | 5.66 | Breast Cancer |
| NUGC-3 | 5.84 | Gastric Cancer |
| SR | 5.44 | Leukemia |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the substituents on the aromatic rings significantly affect the biological activity of carbamate derivatives. The presence of electron-donating groups enhances the antimicrobial efficacy while also impacting cytotoxicity profiles.
Key Findings:
- Compounds with trifluoromethyl groups showed improved antifungal activity.
- The introduction of methylthio groups was associated with increased potency against specific bacterial strains .
Case Studies
- Antifungal Efficacy Against Fungal Strains : A study conducted on various synthetic derivatives highlighted that those containing similar structural motifs to this compound exhibited enhanced antifungal properties compared to traditional antifungals.
- Cancer Cell Line Sensitivity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
